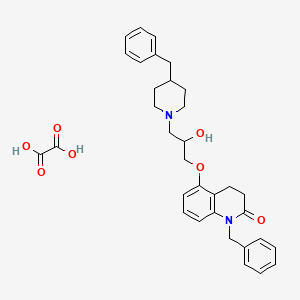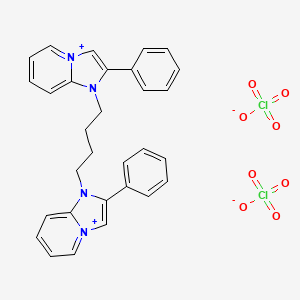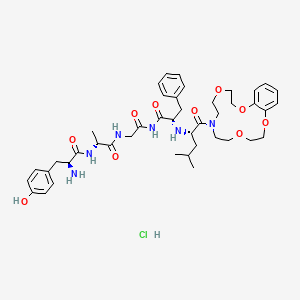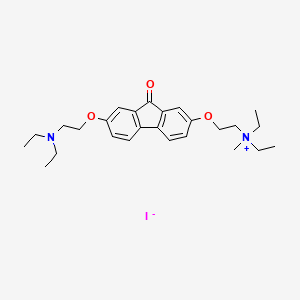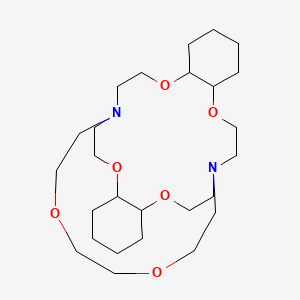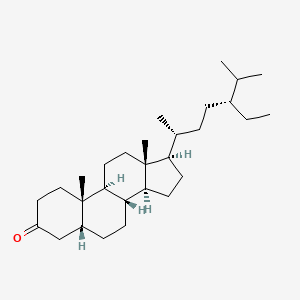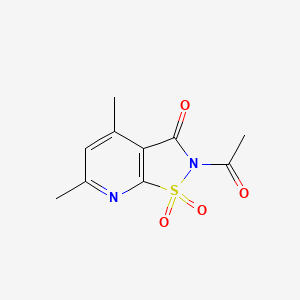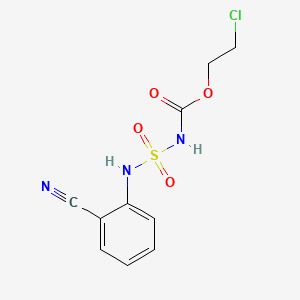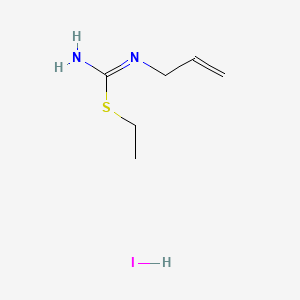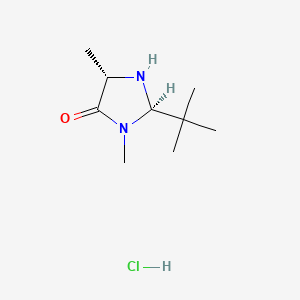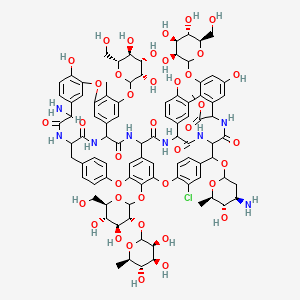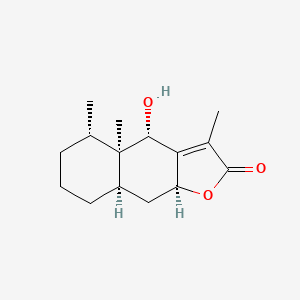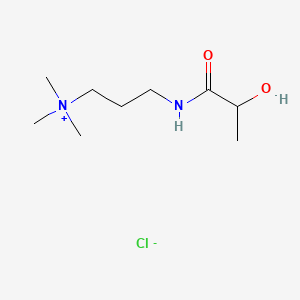
Lactamidopropyl trimonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lactamidopropyl trimonium chloride is a quaternary ammonium compound widely used in the cosmetic industry. It is known for its antistatic properties, which help reduce static charges on surfaces such as hair. The compound is often included in hair care products to improve manageability and reduce frizz .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lactamidopropyl trimonium chloride is synthesized through a reaction involving a fatty acid amidopropyl grouping and a quaternary trimethyl ammonium salt. The process typically involves the reaction of a fatty acid derivative with a propylamine derivative, followed by quaternization with trimethylamine and subsequent neutralization with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring that the final product meets industry standards for use in cosmetic formulations .
Analyse Chemischer Reaktionen
Types of Reactions
Lactamidopropyl trimonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in hydrolysis reactions under certain conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. These reactions typically occur under mild conditions.
Hydrolysis Reactions: These reactions can occur in the presence of water and an acid or base catalyst.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Lactamidopropyl trimonium chloride is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its antistatic properties make it valuable in the formulation of hair care products, where it helps improve hair manageability and reduce frizz . Additionally, it is used in the development of new cosmetic formulations and in studies related to the interaction of quaternary ammonium compounds with biological membranes .
Wirkmechanismus
The mechanism of action of lactamidopropyl trimonium chloride involves its interaction with the surface of hair fibers. The quaternary ammonium group binds to the negatively charged sites on the hair surface, neutralizing the charge and reducing static electricity. This results in smoother, more manageable hair .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Steartrimonium chloride: Contains a stearyl (C18) carbon chain.
Laurtrimonium chloride: Contains a lauryl (C12) hydrocarbon residue.
Uniqueness
Lactamidopropyl trimonium chloride is unique due to its specific fatty acid amidopropyl grouping, which provides distinct antistatic properties and compatibility with various cosmetic formulations. Its ability to reduce static charges effectively makes it a preferred choice in hair care products compared to other similar compounds .
Eigenschaften
CAS-Nummer |
93507-51-8 |
|---|---|
Molekularformel |
C9H21N2O2.Cl C9H21ClN2O2 |
Molekulargewicht |
224.73 g/mol |
IUPAC-Name |
3-(2-hydroxypropanoylamino)propyl-trimethylazanium;chloride |
InChI |
InChI=1S/C9H20N2O2.ClH/c1-8(12)9(13)10-6-5-7-11(2,3)4;/h8,12H,5-7H2,1-4H3;1H |
InChI-Schlüssel |
ARKKBZAGEJJTEM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NCCC[N+](C)(C)C)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


